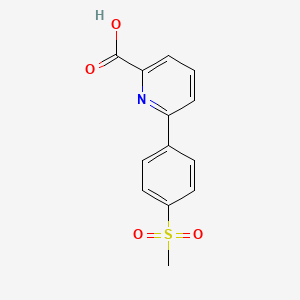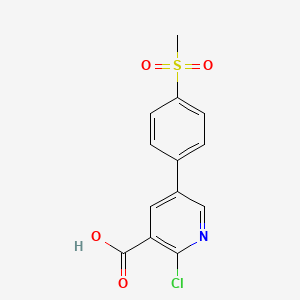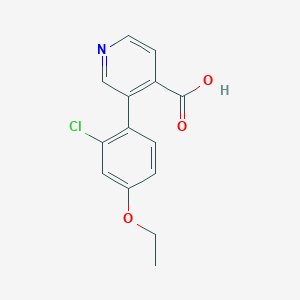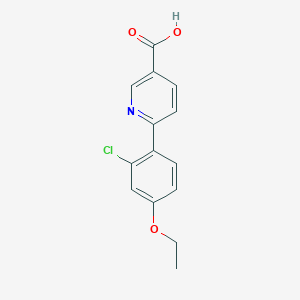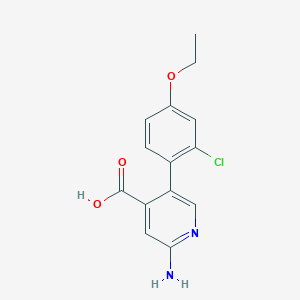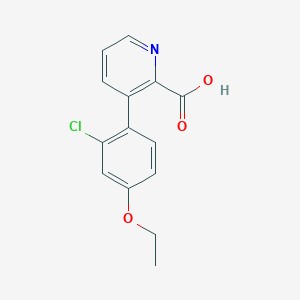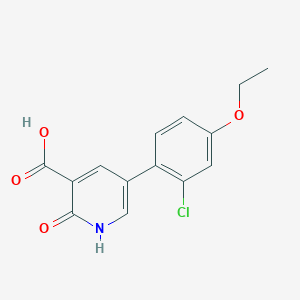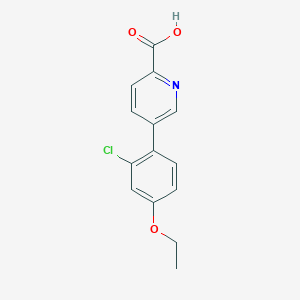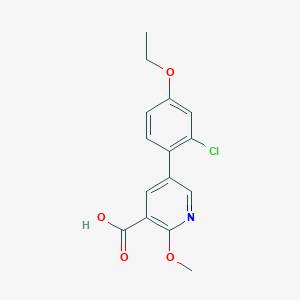
4-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Chloro-4-ethoxyphenyl)picolinic acid (CEPA) is an organic compound with a molecular formula of C10H9ClO3. It is an aromatic carboxylic acid that is widely used in a variety of scientific research applications. It has been used in the synthesis of a variety of compounds, including drugs, dyes, and other organic compounds. CEPA is also known to have a variety of biochemical and physiological effects, as well as a number of advantages and limitations when used in laboratory experiments.
科学研究应用
4-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% has been used in a variety of scientific research applications, including the synthesis of drugs, dyes, and other organic compounds. It has also been used as a reagent in the synthesis of other compounds, such as 2-chloro-4-ethoxybenzaldehyde and 2-chloro-4-ethoxybenzamide. In addition, 4-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% has been used as a catalyst in the synthesis of polymers, as well as in the synthesis of polymers with a variety of functional groups.
作用机制
4-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% is believed to act as a proton donor in the synthesis of other compounds. It is also believed to act as an electrophile, which can be used to catalyze the formation of covalent bonds between two molecules.
Biochemical and Physiological Effects
4-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% has been shown to have a variety of biochemical and physiological effects, including the inhibition of the enzyme acetylcholinesterase. This enzyme is responsible for the breakdown of the neurotransmitter acetylcholine, which plays an important role in the nervous system. In addition, 4-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% has been shown to have anti-inflammatory and antioxidant properties.
实验室实验的优点和局限性
4-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% is a relatively inexpensive and readily available reagent, making it a popular choice for laboratory experiments. It is also relatively easy to handle and store, and has a low toxicity. However, it is important to note that 4-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% is not water-soluble, and can therefore be difficult to work with in aqueous solutions.
未来方向
The potential applications of 4-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% in the synthesis of drugs and other compounds is still being explored. In addition, further research is needed to explore the biochemical and physiological effects of 4-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95%, and to determine its potential therapeutic applications. Additionally, further research is needed to explore the potential of 4-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% as a catalyst in the synthesis of polymers and other compounds. Finally, further research is needed to explore the potential of 4-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% as an inhibitor of acetylcholinesterase, and to determine its potential therapeutic applications in the treatment of neurological disorders.
合成方法
4-(2-Chloro-4-ethoxyphenyl)picolinic acid, 95% can be synthesized by the reaction of 4-ethoxyphenol with 2-chloro-4-chloroacetyl chloride. This reaction produces a white solid that is then purified by recrystallization. The purity of the product can be determined by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
属性
IUPAC Name |
4-(2-chloro-4-ethoxyphenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-2-19-10-3-4-11(12(15)8-10)9-5-6-16-13(7-9)14(17)18/h3-8H,2H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSUNMDIDUMTGSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)C2=CC(=NC=C2)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


